13-fluoro-5-(3-phenylsulfanylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
13-fluoro-5-(3-phenylsulfanylpropanoyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with a unique structure that includes a fluorine atom, a phenylsulfanyl group, and a triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
13-fluoro-5-(3-phenylsulfanylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
13-fluoro-5-(3-phenylsulfanylpropanoyl)-1,5,9-triazatricyclo[840
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biochemical pathways.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Although not widely used in industrial applications, the compound’s unique properties could be leveraged for specialized chemical processes or materials science
Mechanism of Action
The mechanism by which 13-fluoro-5-(3-phenylsulfanylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exerts its effects is not well-documented. its molecular targets and pathways likely involve interactions with specific enzymes or receptors, leading to modulation of biochemical processes. Further research is needed to elucidate the precise mechanisms of action .
Comparison with Similar Compounds
Similar Compounds
Dolutegravir: A compound with a similar triazatricyclo framework, used as an HIV-1 integrase inhibitor.
11-fluoro-13,13-dimethyl-6-[2-(2-pyridinyl)ethynyl]-1,4,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,6,9-tetraen-2-one: Another compound with a similar core structure but different substituents.
Uniqueness
13-fluoro-5-(3-phenylsulfanylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is unique due to its specific combination of functional groups and the presence of a fluorine atom, which can significantly influence its chemical and biological properties .
Properties
IUPAC Name |
13-fluoro-5-(3-phenylsulfanylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c21-14-6-7-18-22-17-8-10-23(13-16(17)20(26)24(18)12-14)19(25)9-11-27-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVZEXGCXXXSRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)CCSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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